Sorbic chloride

Beschreibung

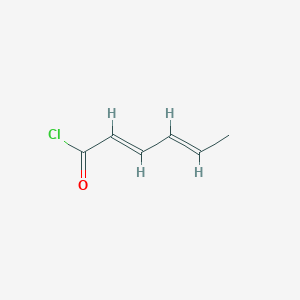

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E,4E)-hexa-2,4-dienoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-5H,1H3/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTWTVFDPBKQNU-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2614-88-2 | |

| Record name | (2E,4E)-hexa-2,4-dienoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Sorboyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorboyl chloride, also known as (2E,4E)-2,4-hexadienoyl chloride, is a reactive acyl chloride derived from sorbic acid. Its bifunctional nature, featuring a reactive acid chloride group and a conjugated diene system, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of sorboyl chloride, including its synthesis, purification, and analytical characterization. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in a research and development setting.

Chemical Identity and Physical Properties

Sorboyl chloride is a colorless to yellow liquid with a pungent odor. It is crucial to handle this compound with appropriate safety precautions due to its reactivity, particularly with water.

Table 1: General and Physical Properties of Sorboyl Chloride

| Property | Value | Reference(s) |

| Chemical Name | (2E,4E)-2,4-Hexadienoyl chloride | |

| Synonyms | Sorboyl chloride, Sorbic acid chloride | |

| CAS Number | 2614-88-2 | |

| Molecular Formula | C₆H₇ClO | |

| Molecular Weight | 130.57 g/mol | |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 64-68 °C | [1] |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Soluble in many organic solvents. |

Synthesis and Purification

The most common method for the preparation of sorboyl chloride is the reaction of sorbic acid with a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are frequently used for this transformation.

Synthesis via Thionyl Chloride

This method involves the reaction of sorbic acid with an excess of thionyl chloride, often in an inert solvent or neat. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.

Experimental Protocol: Synthesis of Sorboyl Chloride from Sorbic Acid and Thionyl Chloride

-

Materials:

-

Sorbic acid

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., toluene, dichloromethane) (optional)

-

Dean-Stark apparatus (optional, for solvent-based reactions)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂, add sorbic acid.

-

If using a solvent, add the inert solvent to the flask.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension of sorbic acid at room temperature with stirring.

-

The reaction mixture is then heated to reflux until the evolution of gases ceases and all the solid sorbic acid has dissolved.

-

After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The crude sorboyl chloride is then purified by fractional distillation under vacuum.[1]

-

Purification

Purification of the crude sorboyl chloride is essential to remove unreacted starting materials and byproducts. Vacuum distillation is the most effective method.

Experimental Protocol: Purification of Sorboyl Chloride by Vacuum Distillation

-

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum pump and gauge

-

-

Procedure:

-

Assemble the distillation apparatus, ensuring all joints are properly sealed and lubricated.

-

Transfer the crude sorboyl chloride to the distillation flask.

-

Slowly and carefully apply vacuum to the system.

-

Gradually heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the expected boiling point of sorboyl chloride under the applied vacuum. The boiling point is reported to be 64-68 °C.[1]

-

Store the purified sorboyl chloride under an inert atmosphere (e.g., nitrogen or argon) and at low temperature to prevent degradation.

-

Reactivity and Stability

Sorboyl chloride is a reactive compound due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including water, alcohols, amines, and carbanions, to form the corresponding carboxylic acids, esters, amides, and ketones, respectively.

The conjugated diene system in sorboyl chloride can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing a route to complex cyclic structures.

Sorboyl chloride is sensitive to moisture and should be handled under anhydrous conditions. It is typically stored at low temperatures (-20 °C) to minimize decomposition over time.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of sorboyl chloride.

Infrared (IR) Spectroscopy

The IR spectrum of sorboyl chloride is expected to show characteristic absorption bands for the acyl chloride and the conjugated diene functionalities.

Table 2: Predicted Infrared Absorption Frequencies for Sorboyl Chloride

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | ~1780 - 1815 | Strong |

| C=C (Conjugated Diene) | ~1600 - 1650 | Medium to Strong |

| C-H (alkene) | ~3010 - 3100 | Medium |

| C-Cl | ~650 - 850 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of sorboyl chloride. The chemical shifts will be influenced by the electron-withdrawing acyl chloride group and the conjugated π-system.

Predicted ¹H NMR Spectral Data: The spectrum is expected to show signals in the vinylic region (δ 5.5-7.5 ppm) corresponding to the four protons of the diene system, and a signal for the methyl group protons (δ ~1.9 ppm). The coupling patterns will be complex due to cis-trans isomerism and coupling between the vinylic protons.

Predicted ¹³C NMR Spectral Data: The carbonyl carbon of the acyl chloride will appear significantly downfield (δ ~165-170 ppm). The four sp² carbons of the diene system will resonate in the region of δ 120-150 ppm, and the methyl carbon will appear upfield (δ ~18 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of sorboyl chloride. The molecular ion peak (M⁺) would be expected at m/z 130 and 132 in an approximate 3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for acyl chlorides include the loss of the chlorine atom and the loss of the carbonyl group (as CO).

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of the volatile sorboyl chloride.

Experimental Protocol: GC-MS Analysis of Sorboyl Chloride

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Split or splitless injection of a dilute solution of sorboyl chloride in a dry, inert solvent (e.g., dichloromethane, hexane).

-

Oven Temperature Program: A temperature gradient program starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-200.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of sorboyl chloride.

Conclusion

Sorboyl chloride is a versatile reagent with significant potential in synthetic organic chemistry. This guide has summarized the available information on its physicochemical properties and provided detailed experimental guidance for its synthesis, purification, and analysis. While some physical constants and detailed spectral assignments are not yet fully documented in readily accessible literature, the provided protocols and expected data serve as a valuable resource for researchers working with this compound. Further studies to fully characterize sorboyl chloride would be a valuable contribution to the chemical sciences.

References

Sorbic Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic chloride, also known as sorboyl chloride or trans,trans-2,4-hexadienoyl chloride, is a reactive acyl chloride derived from sorbic acid. Its conjugated diene structure and reactive carbonyl group make it a versatile reagent in organic synthesis, enabling the introduction of the sorboyl moiety into a variety of molecules. This guide provides an in-depth overview of this compound, including its chemical identifiers, physical and chemical properties, synthesis, and key applications with detailed experimental insights.

Core Identifiers and Properties of this compound

This compound is a colorless to yellow liquid that is classified as a dangerous good for transport due to its corrosive nature.[1] It is soluble in water and dichloromethane.[2]

| Identifier | Value | Reference |

| CAS Number | 2614-88-2 | [1][3][4][5][6] |

| Molecular Formula | C₆H₇ClO | [1][6] |

| Molecular Weight | 130.57 g/mol | [1][6] |

| Alternate Names | Sorboyl chloride; trans,trans-2,4-Hexadienoyl chloride; Sorbic acid chloride | [1][2] |

| UN Number | 3265 | [5] |

A summary of its key physical and chemical properties is provided below.

| Property | Value | Reference |

| Appearance | Colorless to yellow liquid | [2] |

| Purity | ≥80% (GC) | [2] |

| Boiling Point | 64-68 °C | [7] |

| Density | 1.0666 g/cm³ | [5] |

| Flash Point | 0 °C |

Synthesis of this compound

This compound is most commonly synthesized from sorbic acid by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from Sorbic Acid with Thionyl Chloride

This procedure outlines the laboratory-scale synthesis of this compound from sorbic acid using thionyl chloride.

Materials:

-

Sorbic acid

-

Thionyl chloride (SOCl₂)

-

Dry dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, suspend sorbic acid in an excess of thionyl chloride. A common molar ratio is 1:2 to 1:3 of sorbic acid to thionyl chloride.[8] The reaction can also be performed in an inert solvent like dichloromethane.

-

Equip the flask with a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Stir the mixture at room temperature for a short period, then gently heat the reaction mixture to reflux.[9] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within a few hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap cooled with dry ice/acetone or liquid nitrogen to capture the volatile and corrosive thionyl chloride.

-

The crude this compound can be purified by fractional distillation under reduced pressure.[7]

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood as it releases toxic and corrosive gases (HCl and SO₂).

-

Thionyl chloride is highly corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

A schematic of the synthesis of this compound from sorbic acid is presented below.

Caption: Synthesis of this compound.

Key Reactions and Applications

This compound serves as a key building block in the synthesis of a range of organic compounds.

Diels-Alder Reaction

The conjugated diene system of the sorboyl group can participate as the diene component in Diels-Alder reactions, a powerful method for forming six-membered rings.[10] this compound can be used in both intermolecular and intramolecular Diels-Alder reactions to construct complex cyclic systems.[11][12][13]

A generalized workflow for an intramolecular Diels-Alder reaction involving a sorboyl derivative is depicted below.

Caption: Intramolecular Diels-Alder Workflow.

Preparation of Thiol Esters

This compound readily reacts with thiols to form the corresponding α,β-unsaturated thiol esters. These compounds have applications in areas such as materials science and bioorganic chemistry.

Acylation of Pyrazoles

This compound can be used to acylate nitrogen-containing heterocycles like pyrazoles, leading to the formation of N-acylpyrazoles. These derivatives are of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in bioactive molecules.

Biological Activity and Signaling Pathways

While there is no direct evidence of this compound itself being involved in specific cellular signaling pathways, its parent compound, sorbic acid, and its salts are widely used as antimicrobial agents.[14] The antimicrobial action of sorbic acid is attributed to several mechanisms, including the inhibition of enzymes, particularly those with sulfhydryl groups, and the disruption of cell membrane function.

The general mechanism of action for many chemical preservatives involves interference with microbial cell processes.

Caption: Antimicrobial Action of Preservatives.

It is important to note that the reactivity of this compound would likely lead to non-specific interactions with biological macromolecules, and its effects would differ significantly from those of the less reactive sorbic acid. Further research is needed to elucidate any specific biological signaling roles of this compound or its immediate derivatives.

References

- 1. scbt.com [scbt.com]

- 2. adipogen.com [adipogen.com]

- 3. This compound - CAS-Number 2614-88-2 - Order from Chemodex [chemodex.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. calpaclab.com [calpaclab.com]

- 7. DE1239681B - Process for the production of sorbic acid chloride or bromide - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

The Acyl Chloride Group in Sorboyl Chloride: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of sorboyl chloride, with a specific focus on its acyl chloride functional group. Sorboyl chloride, also known as (2E,4E)-2,4-hexadienoyl chloride, is a valuable bifunctional reagent in organic synthesis, combining the high electrophilicity of an acyl chloride with the versatile reactivity of a conjugated diene system.[1] Understanding the distinct reactivity of the acyl chloride moiety is crucial for its effective utilization in the synthesis of complex molecules, polymers, and active pharmaceutical ingredients.

The Sorboyl Chloride Moiety: Structure and Electronic Properties

Sorboyl chloride is the acyl chloride derivative of sorbic acid. The core of its reactivity lies in the electronic nature of the acyl chloride functional group, -C(=O)Cl.

The carbonyl carbon is highly electrophilic due to two key electronic effects:

-

Inductive Effect: Both the oxygen and chlorine atoms are highly electronegative, strongly pulling electron density away from the carbonyl carbon. This withdrawal of electrons creates a significant partial positive charge (δ+) on the carbon atom.

-

Mesomeric (Resonance) Effect: While the lone pairs on the chlorine atom can participate in resonance, the effect is weak. The dominant factor is the strong electron-withdrawing nature of the attached atoms, making the carbonyl carbon an excellent target for nucleophiles.

This high degree of electrophilicity makes acyl chlorides the most reactive of all carboxylic acid derivatives. Their reactivity hierarchy is as follows:

Acyl Chloride > Acid Anhydride > Ester > Amide > Carboxylate

This high reactivity allows sorboyl chloride to act as a potent acylating agent under mild conditions.

Synthesis of Sorboyl Chloride

Sorboyl chloride is typically synthesized from sorbic acid via treatment with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. The reaction with thionyl chloride is a widely used method that produces gaseous byproducts (SO₂ and HCl), which simplifies purification.

Reaction Scheme: CH₃(CH=CH)₂COOH + SOCl₂ → CH₃(CH=CH)₂COCl + SO₂ + HCl

Key Reactions of the Acyl Chloride Group

The primary reaction pathway for the acyl chloride group in sorboyl chloride is nucleophilic acyl substitution . This proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

Hydrolysis

Sorboyl chloride reacts vigorously with water to hydrolyze back to sorbic acid and produce hydrogen chloride gas. This reaction underscores the need for anhydrous (dry) conditions when handling and reacting sorboyl chloride.

Reaction: CH₃(CH=CH)₂COCl + H₂O → CH₃(CH=CH)₂COOH + HCl

Alcoholysis (Esterification)

The reaction with alcohols produces sorbate esters, which are widely used as food preservatives and in the synthesis of polymers and fragrances. The reaction is typically rapid and exothermic. To neutralize the HCl byproduct, a weak, non-nucleophilic base such as pyridine or triethylamine is often added. Reactions with alcohols generally provide excellent yields.[2][3] For instance, the reaction of 2-methyl-acryloyl chloride with propargyl alcohol in the presence of triethylamine has been reported to yield the corresponding ester in 80% yield, which is representative of this class of reactions.[4]

Reaction: CH₃(CH=CH)₂COCl + R'OH → CH₃(CH=CH)₂COOR' + HCl

Ammonolysis and Aminolysis (Amide Formation)

Sorboyl chloride reacts readily with ammonia, primary amines, and secondary amines to form primary, secondary (N-substituted), and tertiary (N,N-disubstituted) amides, respectively.[1][5] These "sorbamides" are of interest in medicinal chemistry. The reaction is very fast; typically, two equivalents of the amine are used—one to act as the nucleophile and the second to neutralize the liberated HCl by forming an ammonium salt.[1]

Reaction with a primary amine: CH₃(CH=CH)₂COCl + 2 R'NH₂ → CH₃(CH=CH)₂CONHR' + R'NH₃⁺Cl⁻

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), sorboyl chloride can acylate aromatic rings such as benzene. This electrophilic aromatic substitution reaction forms an aryl ketone, attaching the sorboyl group to the aromatic ring. The reaction proceeds through the formation of a highly reactive acylium ion intermediate. Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to carbocation rearrangements.

Reaction: CH₃(CH=CH)₂COCl + C₆H₆ --(AlCl₃)--> C₆H₅CO(CH=CH)₂CH₃ + HCl

The Conjugated Diene System

While the acyl chloride is the most reactive site for nucleophilic attack, the conjugated diene system (the two double bonds) can also participate in reactions, most notably electrophilic additions and cycloadditions.

-

Electrophilic Addition: Addition of electrophiles like HBr can lead to a mixture of 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation intermediate.

-

Diels-Alder Reaction: The diene can act as the 4π-electron component in a [4+2] cycloaddition reaction with a suitable dienophile (a 2π-electron component), forming a six-membered ring. This is a powerful C-C bond-forming reaction in organic synthesis.

The choice of reagents and reaction conditions allows chemists to selectively target either the acyl chloride group or the diene system. Reactions with nucleophiles typically occur preferentially at the acyl chloride group under mild conditions.

Quantitative Data Summary

Specific kinetic data for sorboyl chloride reactions is sparse in general literature. However, reported yields for its synthesis and analogous acyl chloride reactions provide a quantitative context for its reactivity.

| Reaction Type | Reagents | Product | Reported Yield | Reference/Notes |

| Synthesis | Polyester of ketene/crotonaldehyde, Thionyl Chloride | Sorboyl Chloride | ~85-91% | Based on German Patent DE1239681B |

| Synthesis | Polyester of ketene/crotonaldehyde, PCl₅, Pyridine | Sorboyl Chloride | ~89% | Based on German Patent DE1239681B |

| Esterification | 2-methyl-acryloyl chloride, Propargyl alcohol, Et₃N | Propargyl 2-methylacrylate | 80% | Representative yield for similar acyl chlorides.[4] |

| Amide Formation | Various Acyl Chlorides, Aniline/Benzylamine | Amides | Good to High | Yields are generally high but depend on substrate and workup.[6] |

Experimental Protocols

Synthesis of Sorboyl Chloride from Sorbic Acid

This protocol is a generalized procedure based on standard methods for converting carboxylic acids to acyl chlorides using thionyl chloride.

Materials:

-

Sorbic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene (solvent, optional)

-

Round-bottom flask with reflux condenser and gas outlet/drying tube

-

Stirring apparatus (magnetic stirrer)

-

Heating mantle

Procedure:

-

In a fume hood, charge a dry round-bottom flask with sorbic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂, ~2.0 eq), either neat or in an anhydrous solvent like toluene.

-

Equip the flask with a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂) to protect the reaction from atmospheric moisture and to vent HCl and SO₂ gas to a scrubbing system.

-

Stir the mixture and gently heat to reflux (the boiling point of thionyl chloride is 76 °C) for 1-3 hours. The evolution of gas (HCl and SO₂) should be observed.

-

After the reaction is complete (gas evolution ceases), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). Care must be taken as the product is moisture-sensitive.

-

The crude sorboyl chloride can be purified by fractional distillation under vacuum to yield a colorless to yellow liquid.

Safety Note: Thionyl chloride is corrosive and lachrymatory. All operations must be performed in a well-ventilated fume hood.

General Protocol for Esterification (Sorbate Ester Synthesis)

Materials:

-

Sorboyl chloride

-

Alcohol (R'OH)

-

Anhydrous Pyridine or Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Round-bottom flask, addition funnel, magnetic stirrer

-

Ice bath

Procedure:

-

In a fume hood, dissolve the alcohol (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0 °C.

-

Dissolve sorboyl chloride (1.0 eq) in a small amount of anhydrous DCM and place it in an addition funnel.

-

Add the sorboyl chloride solution dropwise to the cold, stirring alcohol/pyridine solution over 15-30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product via column chromatography or distillation as needed.

Conclusion

The acyl chloride group of sorboyl chloride is a highly reactive and versatile functional group, dominated by its susceptibility to nucleophilic acyl substitution. This reactivity allows for the efficient synthesis of a wide range of compounds, including esters and amides, under relatively mild conditions. While the conjugated diene system offers additional synthetic possibilities, the acyl chloride remains the primary site of reaction for most nucleophiles. A thorough understanding of its reactivity, combined with careful control of reaction conditions to prevent unwanted hydrolysis, is essential for leveraging sorboyl chloride as a powerful tool in chemical synthesis.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. organic chemistry - Routes of formation of esters with highest yield - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pure.hud.ac.uk [pure.hud.ac.uk]

The Acylation of Nucleophiles by Sorboyl Chloride: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acylation reactions are fundamental transformations in organic synthesis, crucial for the construction of complex molecules in drug discovery and development. Sorboyl chloride, as a reactive acylating agent, presents unique reactivity due to its conjugated diene system. This technical guide provides an in-depth analysis of the mechanism of acylation by sorboyl chloride, with a particular focus on the acylation of pyrazoles. It details the underlying nucleophilic addition-elimination pathway, discusses the role of catalysts, and provides a representative experimental protocol. Quantitative data from a representative acylation reaction is presented, and key mechanistic and experimental workflows are visualized to facilitate a deeper understanding of this important reaction.

Introduction

Acyl chlorides are among the most reactive derivatives of carboxylic acids, serving as potent electrophiles in reactions with a wide range of nucleophiles.[1][2] The acylation process, formally a nucleophilic acyl substitution, is a cornerstone of organic synthesis, enabling the formation of esters, amides, and other carbonyl compounds. Sorboyl chloride, the acid chloride of sorbic acid, is an α,β-unsaturated acyl chloride, a structural feature that can influence its reactivity and offer opportunities for further functionalization.

This guide will elucidate the core mechanistic principles governing the acylation reactions of sorboyl chloride. We will explore the canonical nucleophilic addition-elimination mechanism, the influence of reaction conditions, and provide practical insights for laboratory application.

The General Mechanism of Acylation by Acyl Chlorides

The acylation of nucleophiles by acyl chlorides proceeds through a well-established nucleophilic addition-elimination mechanism .[1][3][4] This two-step process is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride.

The key steps of this mechanism are:

-

Nucleophilic Addition: The reaction commences with the attack of the lone pair of electrons from the nucleophile (e.g., an amine, alcohol, or phenol) on the electron-deficient carbonyl carbon of the sorboyl chloride. This leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge.[1][3]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the chloride ion, which is an excellent leaving group.[3][4]

-

Deprotonation: If the nucleophile was neutral (e.g., an amine or alcohol), the resulting product will be protonated and carry a positive charge. A base, which can be another molecule of the nucleophile, a non-nucleophilic base like pyridine or triethylamine added to the reaction mixture, or the expelled chloride ion, will then deprotonate the product to yield the final, neutral acylated compound and a salt (e.g., pyridinium chloride).[2]

The overall reaction results in the substitution of the chloride atom of the acyl chloride with the nucleophilic group.

Visualizing the General Mechanism

Caption: General Nucleophilic Addition-Elimination Mechanism.

Acylation of Pyrazoles with Sorboyl Chloride: A Case Study

The acylation of pyrazoles with sorboyl chloride provides a concrete example of the principles outlined above. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. The lone pair of electrons on one of the nitrogen atoms can act as a nucleophile, attacking the carbonyl carbon of sorboyl chloride to form an N-acylpyrazole.

Mechanistic Pathway

The acylation of a pyrazole with sorboyl chloride follows the nucleophilic addition-elimination pathway. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride that is formed.

Caption: Mechanism of Pyrazole Acylation with Sorboyl Chloride.

Representative Experimental Protocol

The following is a representative experimental protocol for the acylation of a substituted pyrazole with sorboyl chloride, based on general procedures for similar reactions.

Materials:

-

Substituted Pyrazole (1.0 eq)

-

Sorboyl Chloride (1.1 eq)

-

Anhydrous Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of the substituted pyrazole in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add anhydrous pyridine.

-

Slowly add sorboyl chloride to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-sorboylpyrazole.

Visualizing the Experimental Workflow

Caption: Experimental Workflow for Pyrazole Acylation.

Quantitative Data

The following table summarizes representative quantitative data for the acylation of a generic substituted pyrazole with sorboyl chloride.

| Parameter | Value |

| Reactants | |

| Substituted Pyrazole | 1.0 mmol |

| Sorboyl Chloride | 1.1 mmol |

| Pyridine | 2.0 mmol |

| Dichloromethane | 10 mL |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 18 hours |

| Product | |

| Yield of N-Sorboylpyrazole | 85% |

| Characterization Data | |

| ¹H NMR (CDCl₃, δ ppm) | 7.5-8.0 (m, Ar-H), 6.0-7.0 (m, vinyl-H), 1.9 (d, CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | 165 (C=O), 140-150 (Ar-C, vinyl-C), 18 (CH₃) |

| Mass Spectrometry (ESI+) | [M+H]⁺ calculated and found |

Influence of the Conjugated System

The α,β-unsaturated nature of sorboyl chloride introduces the possibility of 1,4-conjugate addition (Michael addition) of the nucleophile to the diene system. However, with N-nucleophiles such as pyrazoles, the acylation at the carbonyl group (1,2-addition) is the overwhelmingly favored pathway. This is due to the high reactivity of the acyl chloride functional group and the hard nature of the nitrogen nucleophile, which preferentially attacks the hard electrophilic carbonyl carbon.

Conclusion

The acylation of nucleophiles by sorboyl chloride is a robust and efficient method for the synthesis of a variety of organic compounds. The reaction proceeds via a well-understood nucleophilic addition-elimination mechanism. For nitrogen nucleophiles like pyrazoles, the reaction is highly regioselective, yielding the N-acylated product. The provided mechanistic insights, experimental protocol, and quantitative data serve as a valuable resource for researchers in the field of organic synthesis and drug development, enabling the effective utilization of sorboyl chloride as a versatile acylating agent.

References

- 1. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles | Bentham Science [eurekaselect.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

sorbic chloride safety and handling precautions

An In-depth Technical Guide to Sorbic Chloride: Safety and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) or professional safety training. Always consult the official SDS for this compound (CAS No. 2614-88-2) before handling this chemical and ensure all personnel are trained on appropriate safety procedures.

Introduction

This compound, also known as (2E,4E)-hexa-2,4-dienoyl chloride, is a reactive organic compound with the chemical formula C₆H₇ClO.[1] Due to its chemical properties, it is essential for researchers, scientists, and drug development professionals to have a thorough understanding of its potential hazards and the necessary precautions for safe handling. This guide provides an in-depth overview of the safety and handling procedures for this compound, including its physicochemical properties, known hazards, personal protective equipment requirements, and emergency procedures.

Physicochemical and Hazard Information

This compound is a corrosive liquid that requires careful handling to prevent severe skin burns and eye damage.[2] The available quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2614-88-2 | [1] |

| Molecular Formula | C₆H₇ClO | [1] |

| Molecular Weight | 130.57 g/mol | [1] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 169.4°C (rough estimate) | [3] |

| Density | 1.0666 g/cm³ | [3] |

| Flash Point | 0 °C | [4] |

| GHS Hazard Statement | H314: Causes severe skin burns and eye damage | [2] |

Toxicological Properties

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent any direct contact.

Recommended PPE:

-

Eye/Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Inspect gloves for any signs of degradation before use.

-

Lab Coat/Apron: A chemical-resistant lab coat or apron should be worn over personal clothing.

-

Footwear: Closed-toe shoes are required.

-

-

Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure safety.

Handling:

-

Always handle this compound within a certified chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Use only non-sparking tools to prevent ignition, especially given the low flash point.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[5]

-

Keep away from incompatible materials such as moisture, strong oxidizing agents, and bases.

-

Protect from light.[6]

-

Store in a locked cabinet or other secure location.[5]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency involving this compound.

First-Aid Measures:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[5]

-

If on Skin: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Wash contaminated clothing before reuse.[5]

-

If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or a foam extinguisher. Avoid using a direct water jet as it may spread the fire.

-

Specific Hazards: The substance is flammable and has a low flash point. Vapors may form explosive mixtures with air. Upon combustion, it may produce toxic and corrosive fumes, including hydrogen chloride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures:

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 4). Eliminate all ignition sources.

-

Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.

-

Containment and Cleanup: For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite). For large spills, dike the area to contain the spill. Collect the absorbed material in a suitable, labeled container for disposal.

Experimental Protocols: General Methodology for Acute Dermal/Eye Corrosion Testing

Given that the primary hazard of this compound is its corrosivity, a general understanding of the experimental protocols for assessing this endpoint is valuable. The following is a generalized methodology based on OECD Guidelines for the Testing of Chemicals (e.g., OECD 404 for Acute Dermal Irritation/Corrosion and OECD 405 for Acute Eye Irritation/Corrosion).

Objective: To determine the potential of a substance to cause irreversible skin or eye damage.

Materials:

-

Test substance (this compound)

-

Healthy, young adult laboratory animals (typically albino rabbits)

-

Gauze patches

-

Semi-occlusive dressings

-

Topical anesthetics (for eye tests)

-

Irrigating solution (e.g., saline)

Procedure (Acute Dermal Corrosion):

-

Animal Preparation: Approximately 24 hours before the test, the fur is clipped from a small area (e.g., 6 cm²) on the back of the animal.

-

Substance Application: A small amount of the test substance is applied to a gauze patch and then to the prepared skin area. The patch is covered with a semi-occlusive dressing.

-

Exposure: The substance is left in contact with the skin for a defined period (e.g., up to 4 hours).

-

Observation: After the exposure period, the patch is removed, and the skin is washed. The skin is then observed for signs of corrosion (irreversible tissue damage) at specified intervals (e.g., 1, 24, 48, and 72 hours) and periodically for up to 14 days.

-

Scoring: Skin reactions (erythema, edema, and corrosion) are scored using a standardized system.

Procedure (Acute Eye Corrosion):

-

Animal Preparation: Both eyes of the animal are examined for any pre-existing irritation or defects.

-

Substance Instillation: A small, measured amount of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation and periodically for up to 21 days. Observations include the cornea, iris, and conjunctivae.

-

Scoring: Ocular lesions are scored according to a standardized system. If severe, irreversible damage is observed, the study is terminated for that animal.

Visualizations

The following diagrams illustrate key logical relationships and workflows related to the safe handling of this compound.

Caption: Logical workflow for this compound safety precautions.

Caption: Workflow for acute dermal corrosion testing.

References

In-Depth Technical Guide to the Spectroscopic Data of Sorboyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for sorboyl chloride, also known as (2E,4E)-2,4-hexadienoyl chloride. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for sorboyl chloride.

Table 1: 1H NMR Spectroscopic Data (500 MHz, CDCl3)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.36 | dd | 15.0, 10.0 | 1 | H-3 |

| 6.31 | m | 2 | H-4, H-5 | |

| 6.13 | d | 15.0 | 1 | H-2 |

| 1.90 | d | 7.0 | 3 | H-6 (CH3) |

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 19531.

Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCl3)

| Chemical Shift (δ) ppm | Assignment |

| 165.8 | C-1 (C=O) |

| 152.0 | C-3 |

| 145.0 | C-5 |

| 129.0 | C-4 |

| 123.1 | C-2 |

| 19.4 | C-6 (CH3) |

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 19531.

Table 3: IR Spectroscopic Data (Liquid Film)

| Wavenumber (cm-1) | Assignment |

| 2970 | C-H stretch (alkene) |

| 1760 | C=O stretch (acid chloride) |

| 1640 | C=C stretch |

| 1590 | C=C stretch |

| 990 | =C-H bend (trans) |

Data sourced from the Spectral Database for Organic Compounds (SDBS), SDBS No. 19531.

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 130 | 25 | [M]+ (35Cl) |

| 132 | 8 | [M+2]+ (37Cl) |

| 95 | 100 | [M-Cl]+ |

| 67 | 80 | [C5H7]+ |

| 39 | 40 | [C3H3]+ |

Data interpreted from typical fragmentation patterns of acyl chlorides and conjugated systems. Specific NIST data was not publicly available.

Experimental Protocols

The following are detailed methodologies for the synthesis of sorboyl chloride and the acquisition of its spectroscopic data.

Synthesis of Sorboyl Chloride from Sorbic Acid

This protocol is a general method for the preparation of an acyl chloride from a carboxylic acid using thionyl chloride.

Materials:

-

Sorbic acid

-

Thionyl chloride (SOCl2)

-

Dry toluene (or another inert solvent)

-

Rotary evaporator

-

Distillation apparatus

-

Schlenk line or nitrogen atmosphere setup

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend sorbic acid in an excess of thionyl chloride (approximately 2-3 equivalents). A dry, inert solvent such as toluene can also be used.

-

The reaction should be carried out under a nitrogen or argon atmosphere to prevent hydrolysis of the acid chloride.

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. A trap containing a sodium hydroxide solution is recommended to neutralize the toxic and corrosive vapors.

-

The crude sorboyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.

Spectroscopic Analysis Protocols

1H and 13C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of purified sorboyl chloride in about 0.6 mL of deuterated chloroform (CDCl3).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the 1H and 13C NMR spectra on a 500 MHz (or other suitable high-field) NMR spectrometer.

-

Process the spectra using appropriate software. Chemical shifts are referenced to the residual solvent peak of CDCl3 (δ 7.26 ppm for 1H and δ 77.16 ppm for 13C).

IR Spectroscopy:

-

Place a drop of the neat liquid sorboyl chloride between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

-

Alternatively, use a liquid cell with an appropriate path length.

-

Record the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm-1.

-

Perform a background scan of the empty plates or cell and subtract it from the sample spectrum.

Mass Spectrometry:

-

Introduce a dilute solution of sorboyl chloride in a volatile solvent (e.g., dichloromethane or diethyl ether) into the mass spectrometer, typically via a gas chromatography (GC) inlet or direct infusion.

-

Use electron ionization (EI) at 70 eV.

-

Record the mass spectrum over a suitable m/z range (e.g., 30-200 amu).

Visualizations

Logical Workflow for Spectroscopic Analysis of Sorboyl Chloride

Caption: Workflow for the synthesis and spectroscopic characterization of sorboyl chloride.

Signaling Pathway of Spectroscopic Information

Caption: Relationship between sorboyl chloride's structure and the information derived from different spectroscopic techniques.

An In-depth Technical Guide to the Thermal Stability and Decomposition of Sorbic Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of sorbic chloride. This compound, the acyl chloride derivative of sorbic acid, is a reactive compound used in various chemical syntheses. A thorough understanding of its thermal behavior is crucial for safe handling, storage, and application in manufacturing processes, particularly in the pharmaceutical and polymer industries. This document summarizes available data, outlines relevant experimental protocols, and presents hypothesized decomposition pathways to guide further research and application.

Thermal Stability of this compound

Current research indicates that under dynamic heating conditions, the primary thermal event for this compound is evaporation. A study by de Jesus et al. (2021) utilizing thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and other thermoanalytical techniques concluded that this compound evaporates without condensation upon dynamic heating[1][2]. This suggests a high degree of volatility and that, under standard atmospheric pressure and a constant heating rate, the compound transitions into the gaseous phase before significant decomposition occurs.

For long-term storage, this compound is noted to be stable for at least two years when stored at -20°C[3]. This indicates that at reduced temperatures, the compound remains chemically intact, minimizing degradation.

Quantitative Thermal Analysis Data

While specific quantitative data on the decomposition of this compound is limited in publicly available literature, the following tables summarize the expected data from thermoanalytical experiments based on the observed evaporation and hypothesized decomposition.

Table 1: Expected Thermogravimetric Analysis (TGA) Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Proposed Process |

| 1 | Ambient - 200 (anticipated) | Not specified | ~100% | Evaporation[1][2] |

| 2 | > 200 (hypothetical) | Not specified | Variable | Decomposition (e.g., decarbonylation, polymerization) |

Table 2: Expected Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (ΔH) (J/g) | Proposed Process |

| 1 | Not specified | Not specified | Endothermic | Melting (if solid at room temp.) |

| 2 | Ambient - 200 (anticipated) | Not specified | Endothermic | Evaporation[1][2] |

| 3 | > 200 (hypothetical) | Not specified | Exothermic/Endothermic | Decomposition |

Hypothesized Decomposition Pathways

In the absence of specific experimental data on the decomposition products of this compound, potential degradation pathways can be hypothesized based on the known reactivity of unsaturated acyl chlorides. At temperatures exceeding its boiling point or under catalytic conditions, this compound may undergo several decomposition reactions.

Decarbonylation

Acyl chlorides, particularly when heated or in the presence of a catalyst, can undergo decarbonylation to lose a molecule of carbon monoxide. For this compound, this would likely result in the formation of a chlorinated pentadiene.

Caption: Hypothesized decarbonylation of this compound.

Polymerization

The conjugated diene system in this compound makes it susceptible to polymerization, especially at elevated temperatures. This could proceed via a free-radical or a cationic mechanism, leading to the formation of a poly(sorboyl chloride) resin.

Caption: Potential polymerization pathway for this compound.

Elimination of Hydrogen Chloride

At high temperatures, elimination of hydrogen chloride (HCl) is a possible decomposition route, which would lead to the formation of more unsaturated species and potentially char.

References

A Technical Guide to the Solubility and Handling of Sorbyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sorbyl chloride in common organic solvents. Given the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility, reactivity, and best practices for solvent selection in experimental workflows. Sorbyl chloride, the acyl chloride of sorbic acid, is a highly reactive compound, and its stability in a given solvent is intrinsically linked to its reactivity.

Overview of Sorbyl Chloride

Sorbyl chloride, also known as (2E,4E)-2,4-Hexadienoyl chloride, is a reactive chemical intermediate used in various synthetic applications.[1][2] Its high reactivity stems from the electrophilic carbonyl carbon and the chloride leaving group, making it susceptible to nucleophilic attack.[3][4] This reactivity profile dictates the choice of appropriate solvents for its storage and use in chemical reactions.

Solubility and Reactivity Profile

Quantitative solubility data for sorbyl chloride is not extensively documented. However, its solubility and stability can be inferred from its chemical class (acyl chloride) and information from supplier datasheets. It is described as a colorless to yellow liquid soluble in dichloromethane.[1][2] Due to its reactivity, it must be protected from moisture.[1][2]

The following table summarizes the qualitative solubility and reactivity of sorbyl chloride in various classes of organic solvents.

| Solvent Class | Representative Solvents | Qualitative Solubility | Reactivity & Handling Considerations |

| Aprotic Halogenated | Dichloromethane (DCM), Chloroform, Carbon Tetrachloride | High - Generally soluble in these solvents.[1][2] | Inert & Recommended: These solvents are ideal for reactions involving sorbyl chloride.[5] They are non-nucleophilic and generally do not react with acyl chlorides under standard conditions. Dichloromethane is a commonly cited solvent.[1] Strict anhydrous (dry) conditions are necessary as any residual water will lead to hydrolysis. |

| Aprotic Hydrocarbons | Toluene, Benzene, Hexane, Cyclohexane, Xylene | Good - Expected to be soluble. | Inert & Recommended: These are excellent solvents for the synthesis and reaction of sorbyl chloride, particularly when heating is required.[5][6] Toluene and benzene have been used as solvents for the synthesis of sorbyl chloride from sorbic acid.[6] These solvents are non-polar and aprotic, ensuring the stability of the acyl chloride. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Good - Expected to be soluble. | Use with Caution: While aprotic, ethers can contain peroxide impurities that may initiate unwanted side reactions. THF can also act as a Lewis base. They are suitable for many reactions if purified and dried appropriately. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Good - Likely soluble. | Potentially Reactive: These solvents are generally not recommended. DMF can react with chlorinating agents like thionyl chloride and oxalyl chloride to form a Vilsmeier reagent, which can lead to side reactions.[7] While sorbyl chloride might be soluble, the solvent itself can participate in the reaction. |

| Protic Solvents (Alcohols) | Methanol, Ethanol, Isopropanol | Soluble but Highly Reactive | Not Recommended for Storage/Inert Reactions: Sorbyl chloride will readily react with alcohols to form the corresponding sorbate esters.[3][4] This is a useful synthetic transformation but means alcohols are unsuitable as inert solvents. |

| Protic Solvents (Water) | Water | Soluble but Highly Reactive | Not Recommended for Storage/Inert Reactions: Sorbyl chloride reacts with water, likely rapidly, to hydrolyze back to sorbic acid.[1][3][6] All handling and reactions should be performed under anhydrous conditions to prevent decomposition. |

Experimental Protocols & Workflows

The choice of solvent is critical during the synthesis and subsequent use of sorbyl chloride. Below is a representative experimental protocol for its synthesis and a logical workflow for its application in further chemical reactions.

This protocol is based on the general method of converting a carboxylic acid to an acyl chloride using thionyl chloride in an inert solvent.[6]

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet (to vent HCl and SO₂ into a trap), add sorbic acid and an inert, anhydrous solvent such as toluene or benzene.[6] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Slowly add thionyl chloride (SOCl₂) to the suspension with stirring. A slight excess of thionyl chloride is typically used.

-

Reaction: The mixture is heated to reflux until the evolution of gas (HCl and SO₂) ceases.[6] The reaction progress can be monitored by the dissolution of the solid sorbic acid.

-

Workup: After the reaction is complete, the excess thionyl chloride and the solvent are removed by distillation, often under reduced pressure.

-

Purification: The resulting crude sorbyl chloride can be purified by fractional distillation under vacuum to yield the final product.

Disclaimer: This is a generalized procedure. All laboratory work should be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment. Thionyl chloride is a corrosive and toxic reagent.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of synthesizing and using sorbyl chloride.

References

- 1. adipogen.com [adipogen.com]

- 2. Sorbic chloride - CAS-Number 2614-88-2 - Order from Chemodex [chemodex.com]

- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. DE1239681B - Process for the production of sorbic acid chloride or bromide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Acylation using Sorbic Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbic chloride, the acyl chloride derivative of sorbic acid, is a reactive intermediate valuable for the introduction of the sorboyl group into various molecules. The sorboyl moiety, a 2,4-hexadienoyl group, is of interest in medicinal chemistry and materials science due to its conjugated diene structure, which can participate in various chemical reactions and may impart specific biological activities. This document provides detailed protocols for the acylation of nucleophiles, specifically amines, using this compound.

Synthesis of this compound

Prior to its use in acylation, this compound must be synthesized from sorbic acid. A common method involves the use of thionyl chloride.

Protocol for this compound Synthesis

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with aqueous sodium hydroxide).

-

Reagents: To the flask, add sorbic acid and an excess of thionyl chloride (approximately 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Reaction: The mixture is stirred and gently heated to reflux (the boiling point of thionyl chloride is 76 °C). The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

-

Work-up: After the reaction is complete (typically 1-2 hours), the excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield a colorless to yellow liquid.

Acylation of Amines with this compound: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a widely used method for the acylation of amines and alcohols. It is typically performed in a two-phase system (an organic solvent and water) with a base to neutralize the hydrochloric acid byproduct.

Detailed Experimental Protocol: Synthesis of N-Phenyl-2,4-hexadienamide

This protocol describes the acylation of aniline with this compound as a representative example.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a pH meter or pH indicator paper.

-

Reagents:

-

In the flask, dissolve aniline (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or diethyl ether.

-

Add an aqueous solution of sodium hydroxide (e.g., 2 M, approximately 2.2 equivalents).

-

In the dropping funnel, prepare a solution of this compound (1.1 equivalents) in the same organic solvent.

-

-

Reaction:

-

Cool the flask containing the aniline solution in an ice bath to 0-5 °C with vigorous stirring.

-

Slowly add the this compound solution dropwise from the dropping funnel to the aniline solution over a period of 30-60 minutes.

-

Monitor the pH of the aqueous layer and maintain it in the range of 8-10 by adding more aqueous sodium hydroxide solution as needed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

-

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove unreacted aniline), water, and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-phenyl-2,4-hexadienamide as a crystalline solid.[1]

-

-

Characterization: The purified product should be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and characterization of this compound and its acylated products.

| Parameter | Value | Reference/Note |

| This compound Synthesis | ||

| Yield from Polyester and Thionyl Chloride | 102 g from 112 g polyester | German Patent DE1239681B |

| Yield from Polyester and PCl₅ | 56 g from 56 g polyester | German Patent DE1239681B |

| Boiling Point | 45.5 °C at 12 Torr | Commercial supplier data[2] |

| Density | 1.0666 g/cm³ at 18.75 °C | Commercial supplier data[2] |

| Spectroscopic Data (Acyl Chlorides) | ||

| IR C=O Stretch | ~1800 cm⁻¹ | General spectroscopic data for acyl chlorides[3] |

| ¹H NMR (H-C-C=O) | ~2.0 - 2.5 ppm | General spectroscopic data for acyl chlorides[3] |

| ¹³C NMR (C=O) | ~160 - 180 ppm | General spectroscopic data for acyl chlorides[3] |

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow: Synthesis of N-Aryl Sorbanilide

Caption: Workflow for the two-step synthesis of an N-aryl sorbanilide.

Signaling Pathway: General Protein Acylation

While this compound itself is not a direct modulator of signaling pathways, the general process of protein acylation, for which this compound could be a tool in chemical biology, is a key post-translational modification.

Caption: A generalized signaling pathway involving protein acylation.

References

Application Notes and Protocols: Sorboyl Chloride in Organic Synthesis

Introduction

Sorboyl chloride, also known as (2E,4E)-2,4-Hexadienoyl chloride, is a versatile bifunctional reagent in organic synthesis.[1] Its structure incorporates a reactive acyl chloride group and a conjugated diene system, making it a valuable building block for a diverse range of molecular architectures. As an acyl chloride, it readily undergoes nucleophilic acyl substitution with amines, alcohols, and thiols. The conjugated diene system allows it to participate in pericyclic reactions, most notably the Diels-Alder reaction, enabling the rapid construction of complex cyclic systems. These dual functionalities make sorboyl chloride a key intermediate in the synthesis of natural products, agrochemicals, and specialized polymers.[1][2] This document provides detailed application notes and experimental protocols for its use.

Physicochemical Properties and Handling

Sorboyl chloride is a colorless to yellow liquid that should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). It is sensitive to moisture and light.[1]

| Property | Value | Reference |

| Synonyms | Sorbyl chloride; (2E,4E)-2,4-Hexadienoyl chloride | [1] |

| Molecular Formula | C₆H₇ClO | [1] |

| Molecular Weight | 130.57 g/mol | [1] |

| CAS Number | 2614-88-2 | [1] |

| Appearance | Colourless to yellow liquid | [1] |

| Purity | ≥80% (GC) | [1] |

| Solubility | Soluble in water (reacts) and dichloromethane | [1] |

| Short-Term Storage | +4°C | [1] |

| Long-Term Storage | -20°C, protect from light and moisture | [1] |

| Stability | Stable for at least 2 years when stored at -20°C | [1] |

Application Note 1: Acylation of Nucleophiles

Sorboyl chloride is an excellent acylating agent for introducing the sorboyl moiety onto various nucleophiles. This reaction is fundamental for creating amides, esters, and thioesters, which are common linkages in pharmaceuticals, agrochemicals, and materials science.

Logical Workflow: Acylation of Nucleophiles

References

Applications of Sorbic Chloride in Natural Product Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Sorbic chloride, the acyl chloride derivative of sorbic acid, serves as a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures found in natural products. Its conjugated diene system and reactive acyl chloride moiety allow for its participation in a variety of transformations, most notably pericyclic reactions and acylations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for natural products, including the isoindolinone core of Muironolide A and acylated derivatives of sorbicillin.

Intramolecular Diels-Alder Reaction in the Synthesis of the Muironolide A Core

The intramolecular Diels-Alder (IMDA) reaction is a powerful strategy for the stereocontrolled formation of cyclic systems. This compound is a valuable precursor for creating the necessary triene substrates for these reactions. A prominent example is its use in the asymmetric synthesis of the isoindolinone subunit of the macrocyclic polyketide natural product, Muironolide A.[1]

The general workflow for this application involves the formation of a sorbamide by reacting this compound with a chiral amine, followed by an intramolecular [4+2] cycloaddition to construct the bicyclic core of the isoindolinone.

Experimental Workflow: Muironolide A Core Synthesis

Caption: General workflow for the synthesis of the Muironolide A isoindolinone core.

Protocol 1: Synthesis of N-((2E,4E)-hexa-2,4-dienoyl) Amide (General Procedure)

This protocol outlines the general procedure for the acylation of a primary or secondary amine with this compound to form the corresponding sorbamide.

Materials:

-

This compound

-

Amine substrate

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the amine substrate (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC until completion.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-sorboyl amide.

| Entry | Amine Substrate | Product | Yield (%) |

| 1 | Chiral Amino Alcohol | Sorbamide Precursor for Muironolide A | Not explicitly stated, typically high |

Note: Specific yields for the muironolide synthesis are often reported for multi-step sequences. The amide formation is generally a high-yielding reaction.

Protocol 2: Intramolecular Diels-Alder Cycloaddition

The sorbamide precursor undergoes a thermal or Lewis acid-catalyzed intramolecular Diels-Alder reaction to yield the isoindolinone core.

Materials:

-

N-sorboyl amide precursor

-

Toluene or other high-boiling solvent

-

Lewis acid (optional, e.g., Me₂AlCl)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the N-sorboyl amide precursor in toluene under an inert atmosphere.

-

For thermal conditions, heat the solution to reflux (typically 80-110 °C) and monitor the reaction by TLC.

-

For Lewis acid catalysis, cool the solution to the desired temperature (e.g., -78 °C to 0 °C) and add the Lewis acid. Stir until completion.

-

Upon completion, cool the reaction mixture and quench appropriately (e.g., with water or a mild acid).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the isoindolinone cycloadduct.

| Substrate | Conditions | Diastereomeric Ratio (endo:exo) | Yield (%) |

| Sorbamide Precursor | Toluene, 80 °C | 10:1 | 81 |

Acylation of Sorbicillin in the Synthesis of Fungal Metabolites

Sorbicillinoids are a class of fungal metabolites with diverse biological activities. This compound can be used in the synthesis of these natural products, for instance, in the acylation of sorbicillin to introduce a second sorbyl side chain.

Logical Relationship: Sorbicillin Acylation

Caption: Acylation of sorbicillin using sorbyl chloride.

Protocol 3: Friedel-Crafts Acylation of Sorbicillin

This protocol describes the Lewis acid-catalyzed acylation of sorbicillin with sorbyl chloride.

Materials:

-

Sorbicillin

-

Sorbyl chloride

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous solvent (e.g., nitrobenzene or dichloromethane)

-

Argon or Nitrogen atmosphere

Procedure:

-

Suspend sorbicillin (1.0 eq) in the anhydrous solvent under an inert atmosphere.

-

Cool the mixture to 0 °C.

-

Add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise.

-

Add a solution of sorbyl chloride (1.1 eq) in the anhydrous solvent dropwise.

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution, and purify the residue by column chromatography.

| Substrate | Reagent | Catalyst | Yield (%) | Reference |

| Sorbicillin | Sorbyl chloride | AlCl₃ | up to 61 | [2][3] |

Synthesis of Piperine Analogues

Piperine, the main alkaloid from black pepper, and its analogues exhibit a range of biological activities. The synthesis of N-aryl piperamide analogues can be achieved through the amidation of piperic acid. While many syntheses start from piperic acid, the use of piperoyl chloride (a closely related dienyl acyl chloride) is a common strategy, suggesting a direct analogy for the use of this compound in preparing similar structures. The semi-synthesis of these analogues often involves the saponification of piperine to piperic acid, followed by conversion to the acyl chloride and subsequent amidation.[4][5][6][7]

Experimental Workflow: Piperine Analogue Synthesis

Caption: General workflow for the semi-synthesis of N-aryl piperamide analogues.

Protocol 4: Synthesis of N-Aryl Piperamides (General Procedure)

This protocol outlines a general method for the synthesis of piperine analogues starting from piperic acid, which would be analogous to using sorbic acid/chloride.

Materials:

-

Piperic acid

-

Thionyl chloride or oxalyl chloride

-

Aromatic amine

-

Anhydrous solvent (e.g., DCM, THF)

-

Base (e.g., triethylamine, pyridine)

-

Argon or Nitrogen atmosphere

Procedure:

-

Acyl Chloride Formation:

-

Suspend piperic acid (1.0 eq) in an anhydrous solvent.

-

Add the chlorinating agent (e.g., thionyl chloride, 1.5 eq) and a catalytic amount of DMF.

-

Heat the mixture to reflux until the reaction is complete (cessation of gas evolution).

-

Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude piperoyl chloride.

-

-

Amidation:

-

Dissolve the aromatic amine (1.0 eq) and base (1.2 eq) in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of the crude piperoyl chloride in the same solvent dropwise.

-

Allow the reaction to stir and warm to room temperature.

-

Monitor the reaction by TLC.

-

Work up the reaction as described in Protocol 1 and purify by column chromatography or recrystallization.

-

| Amine | Product | Yield (%) |

| Aniline | N-phenylpiperamide | 70-85 |

| 2,4-Dimethoxyaniline | N-(2,4-dimethoxyphenyl)piperamide | 75-90 |

| 2,5-Dimethoxyaniline | N-(2,5-dimethoxyphenyl)piperamide | 72-88 |